2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid
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Overview
Description
2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxyacetic Acid Addition: The hydroxyacetic acid moiety is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the hydroxyacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxypropanoic acid
- 2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxybutanoic acid
Uniqueness
2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyacetic acid moiety differentiates it from similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-hydroxy-2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-4-5-8(7-13)9(14)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9?/m1/s1 |
InChI Key |
ZSENIKNCGSDPQI-VEDVMXKPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)O |
Origin of Product |
United States |
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